molecular formula C15H18N4O3S3 B11270021 2-((4-amino-5-(thiophen-2-ylsulfonyl)pyrimidin-2-yl)thio)-N-cyclopentylacetamide

2-((4-amino-5-(thiophen-2-ylsulfonyl)pyrimidin-2-yl)thio)-N-cyclopentylacetamide

Cat. No.: B11270021
M. Wt: 398.5 g/mol
InChI Key: WNBRZVYMNMNKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its potential pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .

Preparation Methods

The synthesis of 2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents to introduce the thiophene and sulfonyl groups into the pyrimidine ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[4-AMINO-5-(THIOPHENE-2-SULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with sulfonyl and thiophene groups. These compounds share some pharmacological activities but differ in their potency and specificity. For example:

Properties

Molecular Formula

C15H18N4O3S3

Molecular Weight

398.5 g/mol

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide

InChI

InChI=1S/C15H18N4O3S3/c16-14-11(25(21,22)13-6-3-7-23-13)8-17-15(19-14)24-9-12(20)18-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2,(H,18,20)(H2,16,17,19)

InChI Key

WNBRZVYMNMNKKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.